molecular formula C11H15N5O3 B12400999 (2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol

(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol

Cat. No.: B12400999
M. Wt: 265.27 g/mol
InChI Key: WXYNSDAXSPZXOS-NSMOOJLNSA-N
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Description

(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol is a nucleoside analog that plays a significant role in various biochemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the purine base and the sugar moiety.

    Glycosylation Reaction: The purine base is glycosylated with a protected sugar derivative under acidic conditions to form the nucleoside.

    Deprotection: The protecting groups on the sugar moiety are removed under mild conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch Reactors: Large batch reactors are used to carry out the glycosylation reaction.

    Purification: The crude product is purified using chromatography techniques to remove impurities.

    Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form a deoxy derivative.

    Substitution: The amino group on the purine base can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: The major product is the carboxyl derivative.

    Reduction: The major product is the deoxy derivative.

    Substitution: The major products are various substituted purine derivatives.

Scientific Research Applications

(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol has numerous applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.

    Biology: The compound is used in studies of DNA and RNA synthesis and repair mechanisms.

    Medicine: It has potential therapeutic applications in antiviral and anticancer treatments.

    Industry: The compound is used in the production of nucleic acid-based diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of (2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit Enzymes: The compound can inhibit enzymes involved in DNA and RNA synthesis, leading to the termination of nucleic acid chains.

    Induce Mutations: It can induce mutations in viral and cancerous cells, leading to cell death.

    Disrupt Cellular Processes: The compound can disrupt various cellular processes by interfering with nucleic acid metabolism.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring nucleoside with similar structure but different biological activity.

    2’-Deoxyadenosine: A deoxy derivative with distinct properties and applications.

    Vidarabine: An antiviral nucleoside analog with a similar structure but different therapeutic uses.

Uniqueness

(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol is unique due to its specific structural features, which confer distinct biological activities and therapeutic potential. Its ability to be incorporated into nucleic acids and disrupt cellular processes makes it a valuable compound in scientific research and medicine.

Properties

Molecular Formula

C11H15N5O3

Molecular Weight

265.27 g/mol

IUPAC Name

(2R,5S)-5-(hydroxymethyl)-2-[6-(methylamino)purin-9-yl]oxolan-3-ol

InChI

InChI=1S/C11H15N5O3/c1-12-9-8-10(14-4-13-9)16(5-15-8)11-7(18)2-6(3-17)19-11/h4-7,11,17-18H,2-3H2,1H3,(H,12,13,14)/t6-,7?,11+/m0/s1

InChI Key

WXYNSDAXSPZXOS-NSMOOJLNSA-N

Isomeric SMILES

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3C(C[C@H](O3)CO)O

Canonical SMILES

CNC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O

Origin of Product

United States

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